molecular formula C26H32Cl2O5 B012753 Antibiotic SF2415B3 CAS No. 110200-29-8

Antibiotic SF2415B3

Cat. No. B012753
M. Wt: 495.4 g/mol
InChI Key: ZLFOHASQVSADOU-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotics are essential drugs that are used to treat bacterial infections. However, the overuse and misuse of antibiotics have led to the emergence of antibiotic-resistant bacteria, which pose a significant threat to public health. In recent years, there has been a growing interest in the development of new antibiotics that can combat antibiotic-resistant bacteria. One such antibiotic is SF2415B3.

Mechanism Of Action

SF2415B3 targets the bacterial cell wall by inhibiting the synthesis of peptidoglycan, a vital component of the cell wall. This leads to the weakening of the cell wall, ultimately resulting in bacterial cell death.

Biochemical And Physiological Effects

SF2415B3 has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as an antibiotic. It has also been found to have a low propensity for inducing antibiotic resistance in bacteria.

Advantages And Limitations For Lab Experiments

One advantage of SF2415B3 is its potent antibacterial activity against a wide range of Gram-positive bacteria. However, one limitation is that it is not effective against Gram-negative bacteria, which have a more complex cell wall structure.

Future Directions

There are several future directions for the development of SF2415B3 as an antibiotic. One direction is to investigate its efficacy against biofilm-forming bacteria, which are notoriously difficult to treat with antibiotics. Another direction is to explore the potential of SF2415B3 as a topical antibiotic for the treatment of skin infections. Additionally, further research is needed to understand the mechanism of action of SF2415B3 and to identify any potential drug-drug interactions.

Synthesis Methods

SF2415B3 is a natural product antibiotic that is produced by the Streptomyces sp. SF2415 strain. The synthesis of SF2415B3 involves the fermentation of the Streptomyces sp. SF2415 strain in a nutrient-rich medium. The antibiotic is then extracted from the fermentation broth using various purification techniques.

Scientific Research Applications

SF2415B3 has been the subject of extensive scientific research due to its potent antibacterial activity. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). SF2415B3 has also been found to have a synergistic effect when used in combination with other antibiotics.

properties

CAS RN

110200-29-8

Product Name

Antibiotic SF2415B3

Molecular Formula

C26H32Cl2O5

Molecular Weight

495.4 g/mol

IUPAC Name

3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

InChI

InChI=1S/C26H32Cl2O5/c1-14(2)8-7-9-15(3)10-11-26-22(31)17-12-18(29)16(4)21(30)20(17)23(32)25(26,28)13-19(27)24(5,6)33-26/h8,10,12,19,29-30H,7,9,11,13H2,1-6H3/b15-10+

InChI Key

ZLFOHASQVSADOU-XNTDXEJSSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)C/C=C(\C)/CCC=C(C)C)(C)C)Cl)Cl)O

SMILES

CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O

Origin of Product

United States

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